

Application Notes: Synthesis of 2-Aminobenzoxazoles Using Tetramethoxymethane

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Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706

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Introduction

2-Aminobenzoxazoles are a crucial structural motif present in a wide array of therapeutically active compounds, demonstrating applications in the treatment of CNS disorders, cancer, inflammation, and insomnia.[1] Traditional synthetic routes to this scaffold often involve multi-step procedures, harsh reagents, or the generation of undesirable byproducts.[1] This application note details a versatile, one-pot procedure for the synthesis of 2-aminobenzoxazoles utilizing commercially available **tetramethoxymethane** (also known as tetramethyl orthocarbonate), an amine, and an optionally substituted 2-aminophenol. This method, developed by Cioffi et al., offers a facile and efficient pathway to a variety of 2-aminobenzoxazoles under mild conditions.[1][2]

Reaction Principle

The synthesis is a one-pot reaction that combines a 2-aminophenol, an amine, and **tetramethoxymethane** in the presence of an acid catalyst, typically acetic acid. The reaction proceeds by heating the mixture, leading to the formation of the desired 2-aminobenzoxazole with methanol as the sole byproduct.[1] The proposed mechanism likely involves an initial condensation of **tetramethoxymethane** with the 2-aminophenol, followed by a subsequent nucleophilic displacement by the amine to form the final product.[1]

Advantages of the Method

- One-Pot Procedure: Simplifies the synthetic process and reduces purification steps.
- Mild Conditions: The reaction is typically conducted at a moderate temperature (e.g., 60 °C).
[1]
- Readily Available Reagents: Utilizes commercially available and relatively inexpensive starting materials.[1]
- Good to Excellent Yields: Provides modest to excellent yields for a range of substrates.[1][2]
- Versatility: Applicable to a variety of substituted 2-aminophenols and different amines.[1]

Quantitative Data Summary

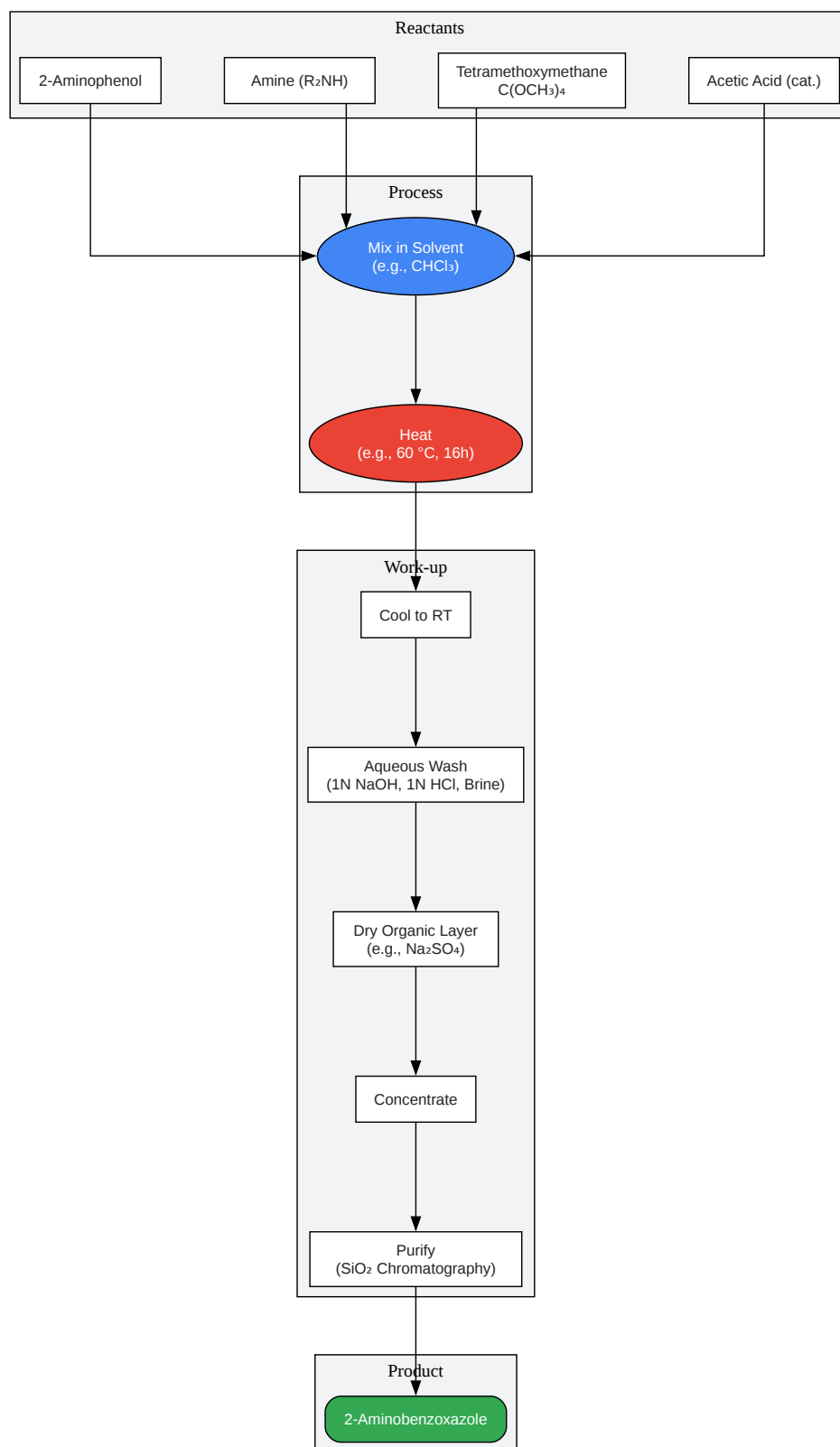
The following table summarizes the yields obtained for the synthesis of various 2-aminobenzoxazoles using **tetramethoxymethane** with different amines and substituted 2-aminophenols, as reported by Cioffi et al.

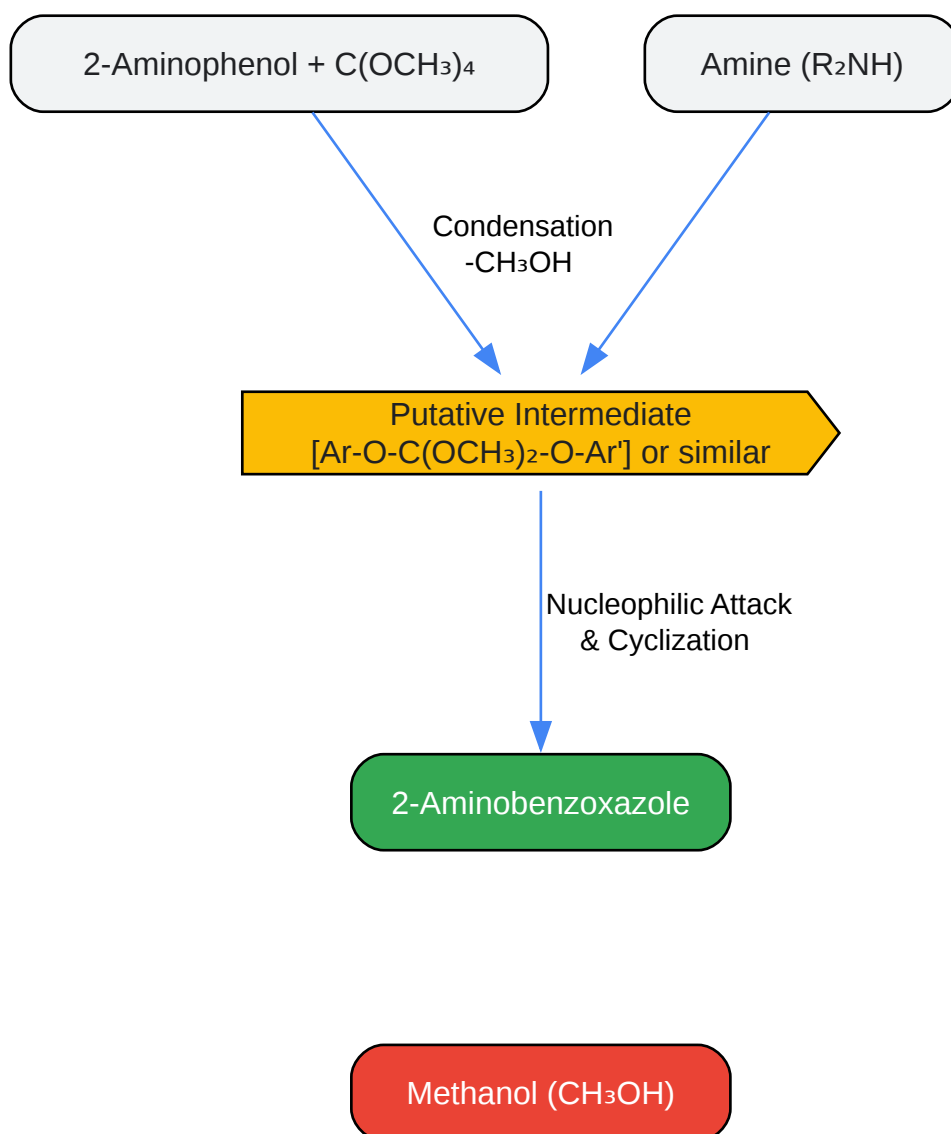
Entry	2-Aminophenol	Amine	Product	Yield (%)
1	2-Aminophenol	tert-Butyl piperazine-1-carboxylate	tert-Butyl 4-(benzo[d]oxazol-2-yl)piperazine-1-carboxylate	97
2	2-Aminophenol	Morpholine	2-(Morpholino)benzo[d]oxazole	88
3	2-Aminophenol	Piperidine	2-(Piperidin-1-yl)benzo[d]oxazole	85
4	2-Aminophenol	Pyrrolidine	2-(Pyrrolidin-1-yl)benzo[d]oxazole	75
5	2-Aminophenol	N-Methylpiperazine	2-(4-Methylpiperazin-1-yl)benzo[d]oxazole	99
6	2-Aminophenol	Dibenzylamine	2-(Dibenzylamino)benzo[d]oxazole	18
7	4-Chloro-2-aminophenol	tert-Butyl piperazine-1-carboxylate	tert-Butyl 4-(5-chlorobenzo[d]oxazol-2-yl)piperazine-1-carboxylate	99
8	4-Methyl-2-aminophenol	tert-Butyl piperazine-1-carboxylate	tert-Butyl 4-(5-methylbenzo[d]oxazol-2-yl)piperazine-1-carboxylate	99

9	4-Methoxy-2-aminophenol	tert-Butyl piperazine-1-carboxylate	tert-Butyl 4-(5-methoxybenzo[d]oxazol-2-yl)piperazine-1-carboxylate	89
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Data sourced from J. Org. Chem. 2010, 75, 22, 7942-7945.[1]

Diagrams





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References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane - PubMed [pubmed.ncbi.nlm.nih.gov]
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